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Compound of Interest

Compound Name: 1H-Benzimidazole-5-carbonitrile

Cat. No.: B1267360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic compound 1H-Benzimidazole-5-carbonitrile. Due to the tautomeric nature of the

benzimidazole ring, this compound can also be referred to as 1H-Benzimidazole-6-carbonitrile.

The information presented includes nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) data, compiled to aid in the identification,

characterization, and quality control of this important chemical entity.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1H-
Benzimidazole-5-carbonitrile. It is important to note that specific experimental values for ¹H

NMR, ¹³C NMR, and IR spectroscopy for this particular compound are not readily available in

public databases as of the compilation of this guide. The data presented for these techniques

are therefore based on characteristic chemical shifts and absorption bands observed for

closely related benzimidazole derivatives and the functional groups present in the molecule.

The mass spectrometry data is derived from the public record for 1H-Benzimidazole-6-

carbonitrile, a tautomer of the target compound.

Table 1: Mass Spectrometry Data[1]
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Parameter Value

Molecular Formula C₈H₅N₃

Molecular Weight 143.15 g/mol

Major Fragments (m/z) 143, 144, 116

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment

~8.3-8.5 Singlet H2

~8.0-8.2 Singlet H4

~7.7-7.9 Doublet H7

~7.5-7.7 Doublet H6

~12.5-13.5 Broad Singlet N-H

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~145-150 C2

~140-145 C7a

~135-140 C3a

~125-130 C6

~120-125 C5

~118-122 -CN

~115-120 C4

~110-115 C7
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Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2230-2210 Strong C≡N Stretch

1620-1580 Medium C=C Aromatic Ring Stretch

1480-1450 Medium C=N Stretch

1450-1400 Medium Aromatic C-C Stretch

1300-1200 Strong C-N Stretch

900-675 Strong Aromatic C-H Bend

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 1H-Benzimidazole-5-carbonitrile and

dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). For ¹H NMR, typical parameters include a sufficient number of scans to

obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift

range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-

decoupled pulse sequence is typically used with a wider spectral width (e.g., 0-160 ppm) and

a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid organic compound is the KBr pellet

technique.

Sample Preparation: Grind a small amount of 1H-Benzimidazole-5-carbonitrile (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle until a fine, homogeneous powder is obtained.[2]

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a

thin, transparent or translucent pellet.[2]

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum. A background spectrum of a pure KBr pellet should be run first and

subtracted from the sample spectrum.

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires

minimal sample preparation.[3]

Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of small organic

molecules.

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe. The sample is then heated in the vacuum

of the instrument to induce vaporization.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation of the molecules.[4][5][6]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.
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Data Interpretation and Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 1H-Benzimidazole-5-carbonitrile.
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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with 1H-
Benzimidazole-5-carbonitrile. While predicted data provides valuable guidance, it is

recommended to obtain experimental data on a specific sample for definitive characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1H-Benzimidazole-6-carbonitrile | C8H5N3 | CID 223906 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. drawellanalytical.com [drawellanalytical.com]

3. jascoinc.com [jascoinc.com]

4. chromatographyonline.com [chromatographyonline.com]

5. chem.libretexts.org [chem.libretexts.org]

6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

To cite this document: BenchChem. [Spectroscopic Data of 1H-Benzimidazole-5-carbonitrile:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267360#spectroscopic-data-of-1h-benzimidazole-5-
carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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